2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule characterized by a piperidine core substituted with a benzenesulfonyl group at the 1-position and an acetamide linker at the 2-position. The acetamide moiety connects to a 4-(trifluoromethyl)phenyl group, which confers electron-withdrawing properties and enhanced lipophilicity.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)15-9-11-16(12-10-15)24-19(26)14-17-6-4-5-13-25(17)29(27,28)18-7-2-1-3-8-18/h1-3,7-12,17H,4-6,13-14H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZFEHFYNXDFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Substituted Phenylacetamide Moiety: This step involves the acylation of the piperidine derivative with a trifluoromethyl-substituted phenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylsulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry
-
Therapeutic Potential :
- The compound is being investigated for its potential as a therapeutic agent in treating various diseases due to its ability to interact with biological targets such as enzymes and receptors. Its structural features may allow it to modulate biological pathways involved in disease processes, making it a candidate for drug development.
-
Biological Activity :
- Studies have shown that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and analgesic effects. The specific interactions of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide with target proteins are under investigation using techniques like molecular docking .
Pharmacological Research
- Mechanism of Action :
Case Study 1: Pain Management
In a recent study, researchers explored the analgesic properties of this compound in animal models. The results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential utility in pain management therapies.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of this compound in models of acute inflammation. Findings demonstrated that it effectively reduced inflammatory markers, supporting further exploration into its use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Piperazine vs. Piperidine Core
- Compound 14 (): 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Core : Piperazine ring (two nitrogen atoms) with a phenyl substituent.
- Key Difference : The target compound uses a piperidine core (one nitrogen), which reduces basicity and alters conformational flexibility compared to piperazine derivatives. Piperidine’s reduced hydrogen-bonding capacity may impact receptor interactions .
- Compound 15 (): 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide Substituent: 2-Chlorophenyl on piperazine.
Sulfonamide vs. Benzoyl Substituents
Trifluoromethylphenyl Positional Isomerism
- Compound B2 (): 2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide Substituent: Trifluoromethylphenyl at the para position (same as target). Comparison: The absence of a sulfonylated piperidine in B2 reduces steric hindrance, likely increasing solubility but decreasing target selectivity .
Physicochemical Properties
*Calculated based on structure.
- The target’s higher molecular weight and sulfonamide group likely reduce aqueous solubility compared to Compound 14 but improve membrane permeability relative to Compound 8b .
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic derivative with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the fields of neurology and oncology.
Chemical Structure and Properties
This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C₂₁H₂₃F₃N₂O₃S
- Molecular Weight : 440.49 g/mol
Biological Activity Overview
Research into the biological activities of this compound has focused primarily on its anticonvulsant properties and potential anticancer effects. The following sections summarize key findings from various studies.
Anticonvulsant Activity
Recent studies have indicated that piperidine derivatives exhibit significant anticonvulsant activity, making them candidates for the development of new antiepileptic drugs (AEDs). The mechanism of action often involves modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways.
-
Mechanism of Action :
- The compound may enhance GABA receptor activity or inhibit glutamate receptors, leading to reduced neuronal excitability.
- Studies have shown that related compounds demonstrate activity in the maximal electroshock seizure (MES) test, a standard model for evaluating AED efficacy.
- Research Findings :
| Compound | Dose (mg/kg) | Time of Onset | Duration of Action |
|---|---|---|---|
| Compound A | 100 | 0.5 h | 4 h |
| Compound B | 300 | 0.5 h | 1 h |
| Compound C | 100 | 4 h | 6 h |
- Case Studies :
Anticancer Activity
Piperidine derivatives are also being explored for their anticancer properties due to their ability to induce apoptosis and inhibit tumor growth.
-
Mechanism of Action :
- Potential mechanisms include inhibition of cell proliferation and induction of apoptosis through modulation of signaling pathways involved in cancer cell survival.
- Research Findings :
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of piperidine derivatives:
Q & A
Q. What are the optimal synthetic routes for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions:
- Piperidine Ring Functionalization : React piperidine derivatives with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Acetamide Coupling : Use carbodiimide coupling agents (e.g., EDCI/HOBt) to conjugate the piperidine-sulfonyl intermediate with 4-(trifluoromethyl)aniline. Optimize solvent polarity (e.g., DMF vs. dichloromethane) and reaction time to improve yields .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, pyridine, 0°C → RT | 78 | 90 | |
| Acetamide coupling | EDCI, HOBt, DMF, 24h | 65 | 95 |
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to verify sulfonyl (-SO-), trifluoromethyl (-CF), and acetamide (-NHCO-) groups. Key signals:
- Piperidine protons: δ 1.5–3.5 ppm (multiplet) .
- Trifluoromethyl: δ 120–125 ppm (quartet in F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 453.12 (calculated for CHFNOS) .
Q. How is the compound’s preliminary biological activity screened in vitro?
- Methodological Answer :
- Enzyme Assays : Test inhibition of kinases (e.g., PI3K, EGFR) at 1–100 µM concentrations using fluorescence-based assays .
- Cell Viability : Screen against cancer lines (e.g., HCT-116, MCF-7) via MTT assay. IC values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodological Answer :
- Analog Synthesis : Modify the benzenesulfonyl group (e.g., substitute with pyridine-3-sulfonyl) or trifluoromethyl position (e.g., replace with -CN) .
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity (K) against target proteins .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with activity .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to rodents; measure plasma half-life (t), bioavailability (F%), and brain penetration (logBB) .
- Toxicity : Assess liver enzymes (ALT/AST) and histopathology after 28-day dosing. Compare to positive controls (e.g., cisplatin) .
Q. How to optimize ADMET properties while retaining efficacy?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP (<3) without disrupting binding .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using human liver microsomes .
Data Contradiction Analysis
Q. Conflicting reports on solubility in aqueous vs. organic solvents: How to validate?
- Methodological Answer :
- Solubility Assay : Use shake-flask method (pH 7.4 PBS vs. DMSO). Centrifuge at 10,000×g for 30 min; quantify via HPLC .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
